N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a sulfonamide group. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
The compound interacts with falcipain-2, inhibiting its activity. This interaction disrupts the normal functioning of the enzyme, leading to a halt in the life cycle of the malaria parasite . The exact molecular interactions between the compound and falcipain-2 are still under investigation.
Biochemical Pathways
The inhibition of falcipain-2 affects the biochemical pathway responsible for the maturation of the malaria parasite. Falcipain-2 is involved in the degradation of hemoglobin, a crucial step in the parasite’s life cycle. By inhibiting this enzyme, the compound prevents the parasite from obtaining necessary nutrients, thereby halting its growth .
Result of Action
The result of the compound’s action is the inhibition of the growth of the malaria parasite, Plasmodium falciparum. This leads to a decrease in the severity of malaria symptoms in the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce solvent usage, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits activities such as acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring with a sulfonamide group enhances its potential as a versatile pharmacophore in drug design and development .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKMPCCVVKPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.